

The Piperazine Moiety: A Cornerstone of Modern Drug Design

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Compound of Interest

Compound Name: 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable versatility, arising from a unique combination of physicochemical and structural properties, has cemented its role in the development of a vast array of therapeutic agents across diverse disease areas. This technical guide delves into the core attributes of the piperazine moiety, providing quantitative data, detailed experimental methodologies, and visual representations of its function in key biological pathways to illuminate its enduring importance in drug design and discovery.

Physicochemical and Pharmacokinetic Profile: The Foundation of Versatility

The widespread use of the piperazine core in drug molecules is largely attributable to its favorable physicochemical properties, which can be finely tuned to optimize a compound's pharmacokinetic profile.[\[1\]](#)[\[2\]](#)

Key Physicochemical Properties:

- **Basicity:** Piperazine is a weak base with two pKa values (typically around 5.5 and 9.8), allowing for the formation of salts.[\[3\]](#) This property is crucial for enhancing aqueous solubility

and enabling the formation of stable, crystalline solids suitable for pharmaceutical formulations.

- **Solubility:** The ability to form salts significantly improves the solubility of piperazine-containing drugs, a critical factor for oral bioavailability.[\[4\]](#) The parent piperazine is freely soluble in water.[\[3\]](#)
- **Hydrogen Bonding:** The two nitrogen atoms can act as hydrogen bond acceptors, while N-H protons can act as donors. This facilitates interactions with biological targets and contributes to the molecule's solubility.[\[5\]](#)
- **Conformational Flexibility:** The piperazine ring typically adopts a chair conformation, providing a defined three-dimensional structure for interaction with target proteins. This flexibility can be constrained by incorporating the ring into more complex polycyclic structures to improve binding affinity and selectivity.[\[2\]](#)
- **Metabolic Stability:** The piperazine ring itself is generally stable to metabolic degradation. However, substituents on the nitrogen atoms can be sites of metabolism, a property that can be exploited to design prodrugs or modulate the drug's half-life.

These properties collectively contribute to improved absorption, distribution, metabolism, and excretion (ADME) characteristics of drug candidates, making the piperazine moiety a valuable tool for medicinal chemists to enhance the "drug-likeness" of a molecule.[\[5\]](#)[\[6\]](#)

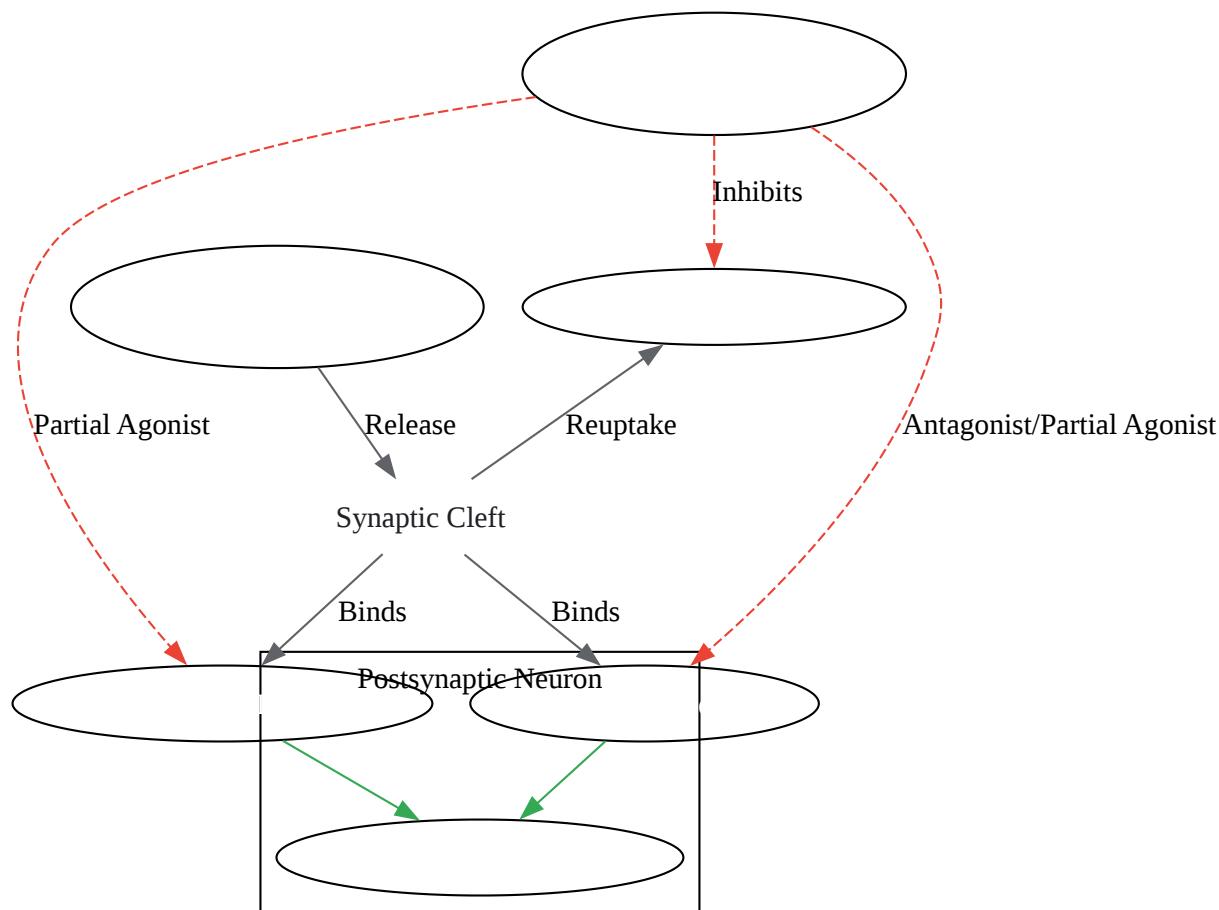
The Piperazine Scaffold in Action: A Multitude of Pharmacological Activities

The structural versatility of the piperazine ring allows for its incorporation into molecules targeting a wide range of biological systems. Substitutions at the N1 and N4 positions, as well as on the carbon atoms of the ring, enable the creation of diverse chemical libraries with distinct pharmacological activities.[\[7\]](#)

Central Nervous System (CNS) Disorders

Piperazine derivatives are particularly prominent in the treatment of CNS disorders, where they modulate the activity of various neurotransmitter systems.[\[8\]](#)[\[9\]](#) Their favorable pharmacokinetic profile, including the ability to cross the blood-brain barrier, makes them well-

suited for targeting the central nervous system.[10] Many CNS-active drugs containing a piperazine moiety target dopamine and serotonin receptors.[11][12]



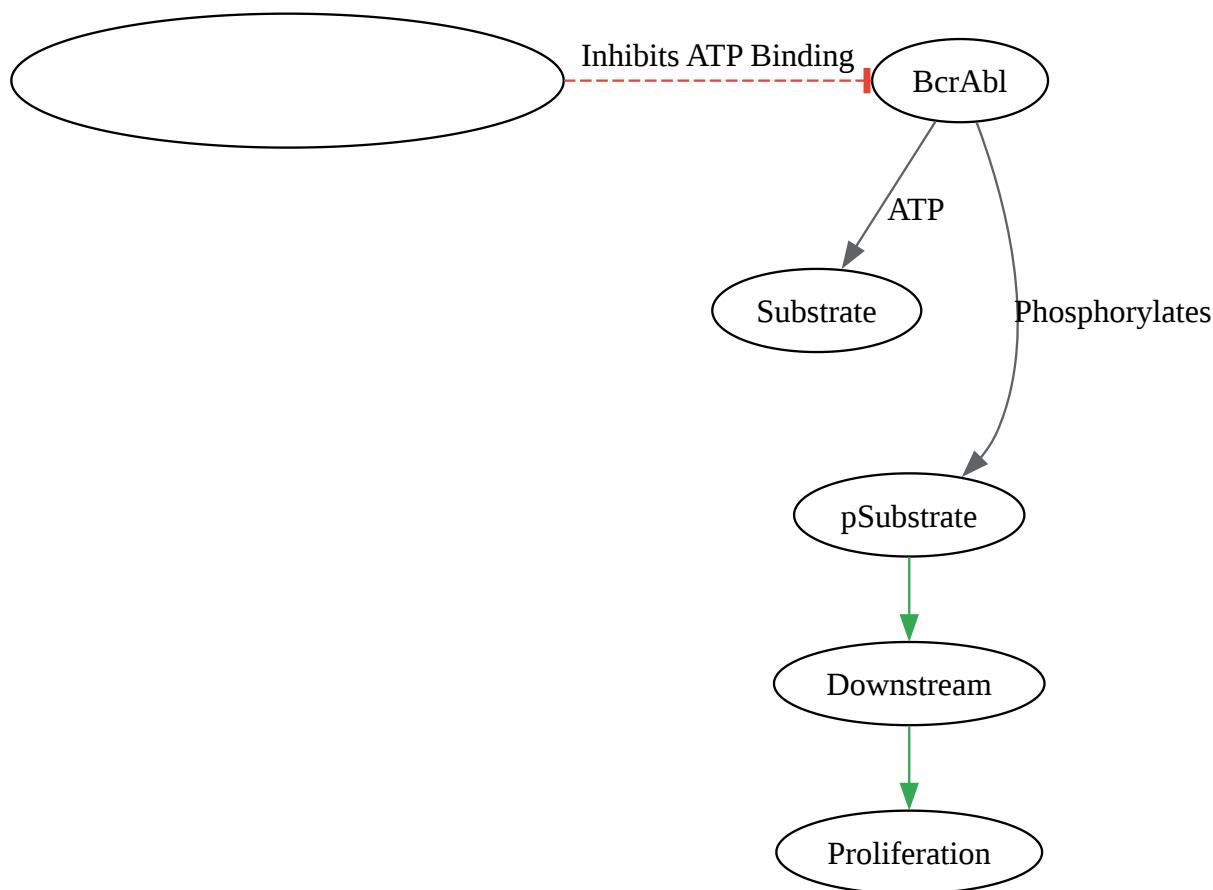
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Table 1: Quantitative Data for Selected CNS-Active Piperazine Derivatives

Compound	Target(s)	Bioactivity (Ki, nM)	Reference
Clozapine	D2, 5-HT2A	D2: 153, 5-HT2A: 12	[13]
Olanzapine	D2, 5-HT2A	D2: 31, 5-HT2A: 4	[13]
Aripiprazole	D2 (partial agonist), 5-HT1A (partial agonist), 5-HT2A (antagonist)	D2: 0.34, 5-HT1A: 1.7, 5-HT2A: 3.4	[11]
Vortioxetine	SERT, 5-HT1A, 5-HT3, 5-HT7	SERT: 1.6, 5-HT1A: 15, 5-HT3: 3.7, 5-HT7: 19	[9]
Buspirone	5-HT1A (partial agonist), D2	5-HT1A: 1.1, D2: 430	[9]

Oncology

In the field of oncology, the piperazine moiety is a key component of numerous targeted therapies, particularly tyrosine kinase inhibitors (TKIs).[\[14\]](#)[\[15\]](#) The piperazine ring often serves as a linker connecting different pharmacophoric elements or as a solubilizing group.



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Table 2: Quantitative Data for Selected Piperazine-Containing Anticancer Agents

Drug	Target	Cell Line	Bioactivity (IC50/GI50, μ M)	Reference
Imatinib	Bcr-Abl, c-Kit, PDGFR	K562 (CML)	0.06 - 0.16	[16]
Erlotinib	EGFR	A549 (NSCLC)	0.05	[17]
Lapatinib	EGFR, HER2	BT474 (Breast)	0.02	[14]
Compound 56	Not specified	MCF7 (Breast)	39.0	[18]
Compound 58	Not specified	Not specified	1.92	[18]
QQ1-7 derivative	Not specified	K562 (Leukemia)	<10	[19]
Benzothiazole-Piperazine (1d)	Not specified	HUH-7 (Hepatocellular)	1.23	[20]
Benzothiazole-Piperazine (1d)	Not specified	MCF-7 (Breast)	0.98	[20]
Vindoline-Piperazine (23)	Tubulin	MDA-MB-468 (Breast)	1.00	[21]
Vindoline-Piperazine (25)	Tubulin	HOP-92 (NSCLC)	1.35	[21]

Infectious Diseases

Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and anthelmintic effects.[22][23] The piperazine nucleus can be found in several generations of quinolone antibiotics.

Table 3: Quantitative Data for Selected Antimicrobial Piperazine Derivatives

Compound Class/Name	Organism	Bioactivity (MIC, $\mu\text{g/mL}$)	Reference
Chalcone derivative	Candida albicans	2.22	
Sparfloxacin/Gatifloxa cin derivatives	Staphylococcus aureus	1-5	
N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones	Gram-positive bacteria	0.015	
Piperazine derivative 4	Staphylococcus aureus	16	[6]
Piperazine derivative 6c	Escherichia coli	8	[6]
Piperazine derivative 308	MRSA	2	[24]
Piperazine derivative 327	Staphylococcus aureus	4	[24]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the synthesis and evaluation of piperazine-containing drug candidates.

Synthesis of Piperazine Derivatives

A common method for the synthesis of N-substituted piperazines is through nucleophilic substitution or reductive amination.

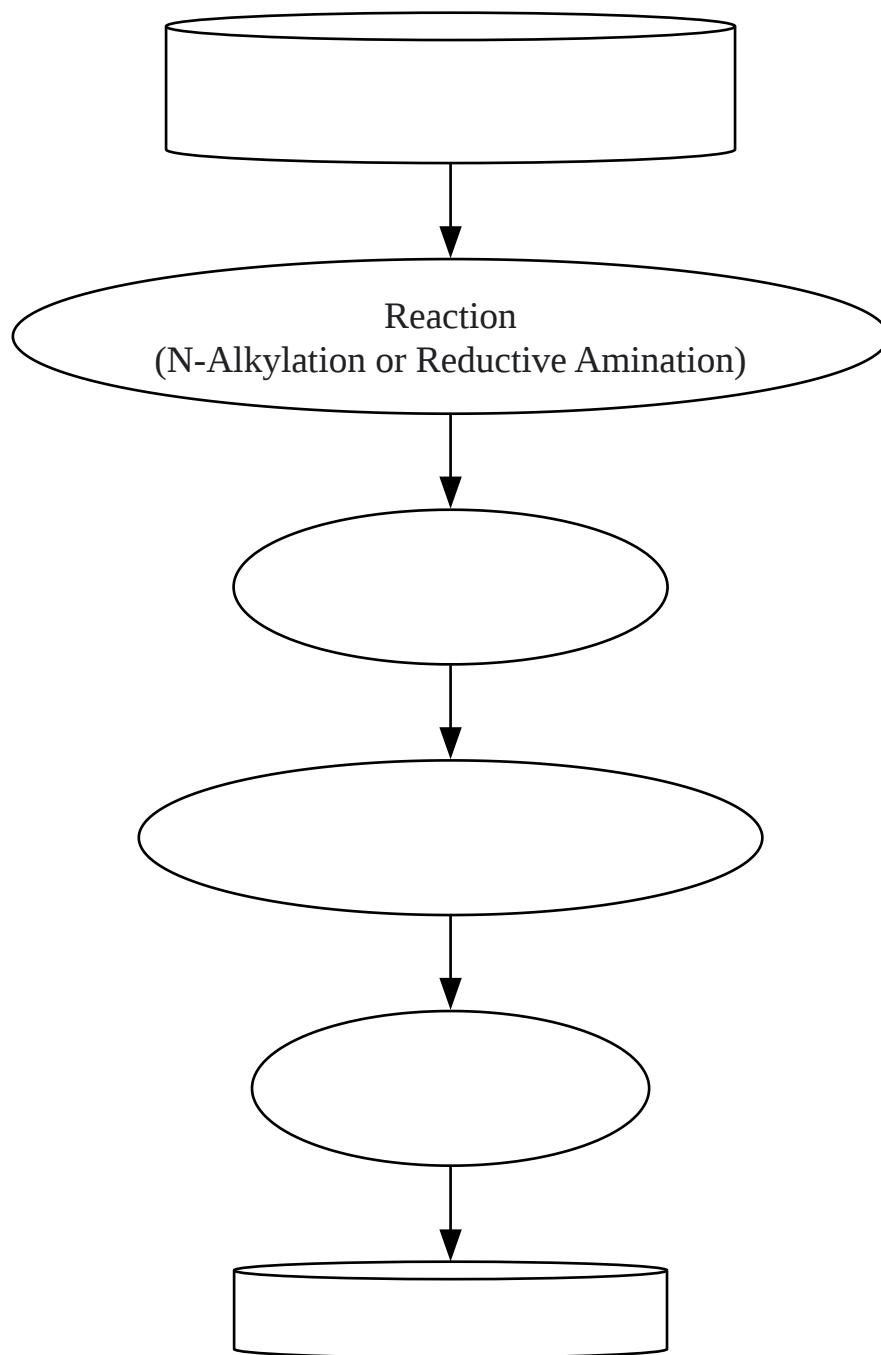
General Procedure for N-Alkylation of Piperazine:

- Reaction Setup: To a solution of piperazine (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF) is added a base (e.g., K₂CO₃, Et₃N, 2.0-3.0 eq).

- **Addition of Alkylating Agent:** The appropriate alkyl halide (e.g., benzyl bromide, 1.0-1.2 eq) is added dropwise to the reaction mixture at room temperature.
- **Reaction Monitoring:** The reaction is stirred at room temperature or heated as necessary (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, the reaction mixture is filtered to remove the base. The filtrate is concentrated under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted piperazine.^{[8][25]}

General Procedure for Reductive Amination:

- **Imine Formation:** A mixture of piperazine (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane) is stirred at room temperature for 1-2 hours.
- **Reduction:** A reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride, 1.5-2.0 eq) is added portion-wise to the reaction mixture.
- **Reaction Monitoring:** The reaction is stirred at room temperature and monitored by TLC.
- **Work-up and Purification:** The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

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In Vitro Cytotoxicity Assays

The cytotoxic effects of novel piperazine derivatives are commonly assessed using cell-based assays that measure cell viability or proliferation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of the piperazine compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[20][26]

SRB (Sulphorhodamine B) Assay Protocol:

- Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
- Cell Fixation: After incubation, fix the cells by adding 50 μ L of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
- Staining: Wash the plates with water and air dry. Add 100 μ L of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
- Washing: Wash the plates with 1% acetic acid to remove unbound dye and air dry.
- Dye Solubilization: Add 200 μ L of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
- Absorbance Measurement: Measure the absorbance at 510 nm.
- Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.[26]

Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

- Compound Preparation: Prepare a stock solution of the piperazine derivative in DMSO. Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include positive (inoculum only) and negative (broth only) controls.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[\[27\]](#)

In Vivo Antidepressant Activity Assessment

Forced Swim Test (FST) Protocol (Rodent Model):

- Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
- Acclimation (Pre-test): On the first day, place the animal in the water for a 15-minute session.
- Drug Administration: Administer the piperazine compound or vehicle control at a specified time before the test session (e.g., 30-60 minutes intraperitoneally).
- Test Session: On the second day, place the animal in the water for a 5-6 minute session.
- Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.
- Data Analysis: Compare the duration of immobility between the treated and control groups. A significant decrease in immobility time is indicative of antidepressant-like activity.[\[28\]](#)[\[29\]](#)[\[30\]](#)

Conclusion

The piperazine moiety continues to be a highly valued and frequently utilized scaffold in drug discovery. Its inherent physicochemical advantages, coupled with its synthetic tractability, allow for the systematic optimization of lead compounds to achieve desired pharmacokinetic and pharmacodynamic properties. The vast number of approved drugs containing this heterocycle across a wide spectrum of therapeutic areas is a testament to its success. As our understanding of disease biology deepens, the rational design of novel piperazine derivatives will undoubtedly continue to yield innovative and effective medicines for the foreseeable future.

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